Arg-Asp

説明

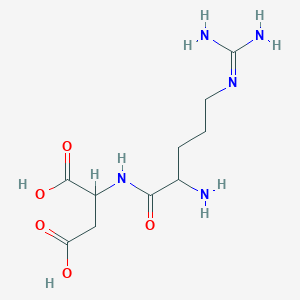

“Arg-Asp” refers to a dipeptide formed from L-arginyl and L-aspartic acid residues . The Arg-Gly-Asp sequence in the fibrinogen molecule is key in binding to the receptors on the surface of platelets .

Synthesis Analysis

The synthesis of Arg-Asp involves the formation of amide bonds between the amine and carboxylic acid functional groups in amino acids . The Arg-Gly-Asp sequence has been used in the design of a library of Arg-rich ultra-short cationic antimicrobial lipopeptides (USCLs), which exhibited excellent antimicrobial activity against clinically pathogenic microorganisms .

Molecular Structure Analysis

The molecular structure of Arg-Asp involves interactions between the amino acid side chains. For example, the interaction between Arg and Asp was defined as Arg_Asp_NH1_NH2_OD1_OD2, where NH1, NH2 for Arg and OD1, OD2 for Asp are the representative atoms .

Chemical Reactions Analysis

The chemical reactions involving Arg-Asp are primarily related to protein structure and function. The conformational flexibility of peptide chains like Arg-Asp is limited chiefly to rotations about the bonds leading to the alpha-carbon atoms .

Physical And Chemical Properties Analysis

Arg-Asp exhibits specific physical and chemical properties due to its amino acid composition. The properties of Arg and Asp include size, charge, and hydrophobicity . The salt bridge interactions between acidic amino acids (Asp) and alkaline amino acids (Arg) are the strongest residue-residue interactions .

科学的研究の応用

Application in Biochemicals

Summary of the Application

The compound H-ARG-ASP-OH is used in the field of biochemicals . It’s often used in the synthesis of other complex compounds .

Methods of Application

The specific methods of application can vary greatly depending on the specific biochemical process or synthesis being performed .

Results or Outcomes

The outcomes of these processes can also vary widely, but the use of H-ARG-ASP-OH often results in the successful synthesis of the desired compounds .

Application in Pharmaceuticals

Summary of the Application

H-ARG-ASP-OH has been used in the synthesis of a novel cross-linked hyaluronic acid with improved biological and physical properties .

Methods of Application

The product was purified against H2O for 24 hours, followed by NaCl (0.1 M) for 2 days, and finally against water for 2 days, using a dialysis membrane tube with a Mw cut-off of 3.5 KDa .

Results or Outcomes

The new derivative showed improved resistance to enzymatic action compared to the corresponding linear polymer. It also demonstrated an effective antibacterial profile against S. aureus and P. acnes, making it a promising candidate for use in cosmetic formulations and skin applications .

Application in Protein Engineering

Summary of the Application

H-ARG-ASP-OH, in the form of L-arginine, has been used in protein engineering, specifically in the production of 3-OH-Arg .

Methods of Application

An arginine hydroxylase from Streptomyces vinaceus (VioC), which can catalyze the synthesis of 3-OH-Arg from L-arginine (L-Arg), was expressed in E. coli BL21(DE3) .

Results or Outcomes

The production of 3-OH-Arg was achieved through protein engineering and recombinant whole-cell biocatalysis .

将来の方向性

The future directions of Arg-Asp research are likely to focus on its potential applications in drug design and disease treatment. For instance, kinase-targeted drug discovery and development in relation to oncology is a promising area of research . Additionally, the use of Arg-Asp in the design of antimicrobial peptides represents another potential future direction .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N5O5/c11-5(2-1-3-14-10(12)13)8(18)15-6(9(19)20)4-7(16)17/h5-6H,1-4,11H2,(H,15,18)(H,16,17)(H,19,20)(H4,12,13,14)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFXMYAHXJGAFC-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Arg-Asp | |

CAS RN |

15706-88-4 | |

| Record name | Arginylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028705 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)